Scaffold-Level Kinase Inhibitory Potential: Class-Wide Activity Ranges for Imidazo[1,2-a]pyridines
No direct potency data exist for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile against any specific kinase. However, the broader scaffold class has produced sub-micromolar kinase inhibitors, establishing a class-level benchmark against which this compound's future profiling can be contextualized. Lawson et al. reported that compound 4c—an imidazo[1,2-a]pyridine derivative lacking the 2,7-dichloro-3-carbonitrile motif—inhibited CLK1 with an IC₅₀ of 0.7 μM and DYRK1A with an IC₅₀ of 2.6 μM [1]. Separately, Xi et al. identified MBM-55, a highly optimized Nek2 inhibitor within the same scaffold class, achieving an IC₅₀ of 0.001 μM (1 nM) [2]. These data illustrate that the imidazo[1,2-a]pyridine core is capable of supporting nano- to low-micromolar kinase inhibition when appropriately decorated. 2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile occupies a unique and unprofiled substitution vector within this activity landscape.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available for 2,7-dichloroimidazo[1,2-a]pyridine-3-carbonitrile |
| Comparator Or Baseline | Compound 4c (CLK1 IC₅₀ = 0.7 μM, DYRK1A IC₅₀ = 2.6 μM) [1]; MBM-55 (Nek2 IC₅₀ = 0.001 μM) [2] |
| Quantified Difference | Cannot be calculated; target compound unprofiled |
| Conditions | Protein kinase and ATP competition assays for 4c; Nek2 enzymatic assay for MBM-55 |
Why This Matters
Establishes the scaffold's proven capability to achieve potent kinase inhibition, setting a high-priority screening rationale for this unprofiled 2,7-dichloro-3-carbonitrile variant.
- [1] Lawson M, et al. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. Eur J Med Chem. 2016;123:105-114. PMID: 27474927. View Source
- [2] Xi JB, et al. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem. 2020;28(22):115737. Compound 28e IC₅₀ 38 nM; MBM-55 IC₅₀ 1 nM. View Source
